molecular formula C25H23ClN2O3 B15083655 2-(2-Allylphenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide CAS No. 765297-89-0

2-(2-Allylphenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide

Cat. No.: B15083655
CAS No.: 765297-89-0
M. Wt: 434.9 g/mol
InChI Key: CAMHYMDAHGBTIB-JVWAILMASA-N
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Description

2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of an ester with hydrazine to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Allylphenoxy)acetohydrazide: A simpler analog with similar structural features.

    N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide: Another related compound with different substituents.

Uniqueness

2-(2-Allylphenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

765297-89-0

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide

InChI

InChI=1S/C25H23ClN2O3/c1-2-5-21-6-3-4-7-24(21)31-18-25(29)28-27-16-19-10-14-23(15-11-19)30-17-20-8-12-22(26)13-9-20/h2-4,6-16H,1,5,17-18H2,(H,28,29)/b27-16+

InChI Key

CAMHYMDAHGBTIB-JVWAILMASA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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